1-Bromopyrrolo[1,2-a]pyrazine
CAS No.: 2049006-06-4
VCID: VC7664523
Molecular Formula: C7H5BrN2
Molecular Weight: 197.035
* For research use only. Not for human or veterinary use.
![1-Bromopyrrolo[1,2-a]pyrazine - 2049006-06-4](/images/structure/VC7664523.png)
Description |
1-Bromopyrrolo[1,2-a]pyrazine is a halogenated derivative of the pyrrolo[1,2-a]pyrazine class of compounds. These compounds are fused heterocyclic molecules, consisting of a pyrrole ring fused to a pyrazine ring. The addition of a bromine atom at the 1-position enhances the compound's reactivity and potential biological activity. This article will delve into the chemical properties, synthesis methods, and potential applications of 1-Bromopyrrolo[1,2-a]pyrazine. Synthesis MethodsThe synthesis of 1-Bromopyrrolo[1,2-a]pyrazine typically involves the bromination of pyrrolo[1,2-a]pyrazine. This can be achieved using brominating agents such as N-bromosuccinimide (NBS), which is commonly used for selective bromination reactions . The reaction conditions may vary depending on the specific requirements of the synthesis. Biological ActivityPyrrolo[1,2-a]pyrazines and their derivatives have been studied for their diverse biological activities, including antifungal, anticancer, and anxiolytic effects . While specific data on the biological activity of 1-Bromopyrrolo[1,2-a]pyrazine is limited, its brominated structure suggests potential applications in medicinal chemistry, particularly in areas where halogenated compounds are known to exhibit enhanced activity. Applications in Medicinal Chemistry1-Bromopyrrolo[1,2-a]pyrazine, like other halogenated heterocycles, may serve as a valuable intermediate in the synthesis of more complex molecules with specific biological activities. Its reactivity allows for further functionalization, which can be exploited to design compounds with targeted therapeutic properties. |
---|---|
CAS No. | 2049006-06-4 |
Product Name | 1-Bromopyrrolo[1,2-a]pyrazine |
Molecular Formula | C7H5BrN2 |
Molecular Weight | 197.035 |
IUPAC Name | 1-bromopyrrolo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C7H5BrN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H |
Standard InChIKey | LQXJPZURIDWQCD-UHFFFAOYSA-N |
SMILES | C1=CN2C=CN=C(C2=C1)Br |
Solubility | not available |
PubChem Compound | 54048022 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume